Methylbenzene-13C7
Overview
Description
Scientific Research Applications
Methylbenzene-13C7 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Some applications include:
Safety and Hazards
Methylbenzene-13C7 is classified as a dangerous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Relevant Papers
One relevant paper titled “Theoretical Insights on Methylbenzene Side‐Chain Growth in ZSM-5 Zeolites for Methanol-to-Olefin Conversion” was found . This paper provides theoretical insights on the side-chain growth of methylbenzene molecules in ZSM-5 zeolites for methanol-to-olefin conversion .
Mechanism of Action
Target of Action
Methylbenzene-13C7, also known as Toluene-13C7, is primarily used in research and development It’s known that the central nervous system is a target organ for its parent compound, toluene .
Biochemical Pathways
13c-labeled compounds like this compound are often used in metabolic flux analysis studies to trace the flow of carbon through metabolic pathways . This allows researchers to gain insights into the dynamic biochemical landscape of various biological systems .
Pharmacokinetics
It’s known that toluene, the parent compound, is rapidly absorbed and widely distributed in the body, with a preference for lipid-rich tissues . It’s metabolized in the liver and excreted via the kidneys . This compound might exhibit similar pharmacokinetic properties, but the presence of the 13C isotope could potentially influence these properties.
Result of Action
The parent compound, toluene, is known to have various effects, including central nervous system depression . This compound might have similar effects, but the presence of the 13C isotope could potentially influence these effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool to maintain its stability . Furthermore, exposure to heat, sparks, open flames, or hot surfaces should be avoided due to its flammability . The compound’s action and efficacy could also be influenced by the specific conditions of the biological system in which it’s used.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzene-13C7 can be synthesized through several methods, including the catalytic hydrogenation of benzene-13C6 followed by methylation. Another common method involves the direct methylation of benzene-13C6 using methyl iodide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound typically involves the use of isotopically labeled precursors. The process requires stringent conditions to ensure the purity and isotopic enrichment of the final product. The production often involves multiple steps, including the purification of intermediates and final product through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methylbenzene-13C7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid using potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation of this compound can yield methylcyclohexane.
Substitution: Electrophilic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Major Products
Oxidation: Benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitrotoluene, sulfonated toluene, chlorotoluene, or bromotoluene.
Comparison with Similar Compounds
Similar Compounds
Benzene-13C6: Another isotopically labeled compound used for similar purposes in tracking and studying reaction mechanisms.
Methoxybenzene-13C6: Used in studies involving aromatic ethers and their reactivity.
Ethylbenzene-13C6: Employed in research on alkylbenzene derivatives and their chemical behavior.
Uniqueness
Methylbenzene-13C7 is unique due to its specific labeling of all seven carbon atoms in the benzene ring, making it particularly useful in studies where precise tracking of carbon atoms is required. This level of isotopic enrichment provides a higher degree of accuracy in research applications compared to partially labeled compounds .
Properties
IUPAC Name |
(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-BNUYUSEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746144 | |
Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.087 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-36-4 | |
Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287399-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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